molecular formula C6H8BNO3 B1603991 3-Methoxypyridine-2-boronic acid CAS No. 500707-34-6

3-Methoxypyridine-2-boronic acid

Cat. No. B1603991
M. Wt: 152.95 g/mol
InChI Key: AGWPKYDCLMHNIE-UHFFFAOYSA-N
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Description

3-Methoxypyridine-2-boronic acid, also known as 3-MOPBA, is an organic compound with a molecular formula of C6H8BNO2. It is an important reagent used in organic synthesis, and is commonly used in the synthesis of heterocyclic compounds, pharmaceuticals, and other organic compounds. It is also used in the synthesis of organoboron compounds and as a catalyst in organic reactions.

Scientific Research Applications

Supramolecular Chemistry and Redox Processes

One application of boronic acid derivatives, including structures similar to 3-methoxypyridine-2-boronic acid, is in the reversible formation of planar chiral ferrocenylboroxine, which demonstrates significant redox properties. Such compounds can undergo cyclic voltammetry revealing reversible oxidation events, indicating potential applications in electrochemical sensors or redox-responsive materials (Thilagar et al., 2011).

Catalysts in Organic Synthesis

Boronic acid derivatives, similar to 3-methoxypyridine-2-boronic acid, have been employed as catalysts in the direct amide formation between carboxylic acids and amines. This showcases their utility in facilitating bond-forming reactions under mild conditions, contributing to more efficient and environmentally friendly synthetic methodologies (Arnold et al., 2008).

Fluorescence Quenching and Sensor Design

3-Methoxypyridine-2-boronic acid has been investigated for its fluorescence quenching properties, particularly in sensor design. Studies on its fluorescence quenching by aniline in various solvents provide insights into its potential applications in designing fluorescence-based sensors for chemical detection (Melavanki et al., 2018).

Electrophilic Activation and Drug Synthesis

In pharmaceutical research, boronic acids are explored for their role in the electrophilic activation of unprotected maltols to synthesize hydroxypyridinones, highlighting their utility in drug synthesis and development. This approach emphasizes the versatility of boronic acids in facilitating chemical transformations relevant to drug discovery (Ke et al., 2022).

Photophysical Properties and Materials Science

The photophysical properties of boronic acid derivatives, such as solvatochromism and quantum yield in different solvents, are essential for applications in materials science. These properties underpin their use in developing novel materials with specific optical and electronic characteristics (Muddapur et al., 2016).

Multicomponent Assembly and Nanostructures

Boronic acids, including derivatives of 3-methoxypyridine-2-boronic acid, have been utilized in the multicomponent assembly of boron-based dendritic nanostructures. This demonstrates their potential in constructing complex molecular architectures for applications in nanotechnology and materials science (Christinat et al., 2007).

properties

IUPAC Name

(3-methoxypyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3/c1-11-5-3-2-4-8-6(5)7(9)10/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWPKYDCLMHNIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=N1)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627811
Record name (3-Methoxypyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxypyridine-2-boronic acid

CAS RN

500707-34-6
Record name (3-Methoxypyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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